Calcium tellurate

Descripción general

Descripción

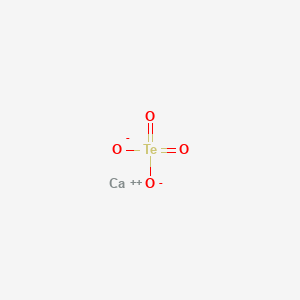

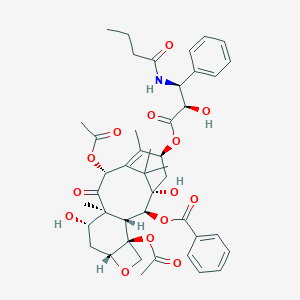

Calcium tellurate is a compound containing an oxyanion of tellurium where tellurium has an oxidation number of +6 . It is a type of tellurate, a compound that indicates a polyatomic anion with a central tellurium atom .

Synthesis Analysis

Different sparingly soluble tellurite salts, including this compound, were prepared and characterized using various techniques including powder X-ray diffraction, scanning electron microscopy with energy-dispersive X-ray spectrometry, Fourier transform infrared spectroscopy, and thermogravimetric analysis . The solubility and solubility product of these salts were studied by potentiometric method using carbon paste sensors .Molecular Structure Analysis

The structure of this compound was determined from X-ray powder data . The coordinates of the Calcium and Tellurium atoms were deduced from Patterson maps . The Oxygen atoms were placed on positions equivalent to those in this compound and were refined .Chemical Reactions Analysis

This compound, like other tellurite salts, has been studied for its solubility and solubility product . Thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy of the dissociation process or solution were calculated using the Debye–Hückel equation via the determination of solubility of metal tellurite salts at different temperatures .Physical And Chemical Properties Analysis

Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It is the fifth most abundant element in Earth’s crust . Calcium has a melting point of 842°C and a boiling point of 1484°C . Its density is 1.55 g/cm³ . Calcium metal has good ductility, electrical, and thermal conductivity .Aplicaciones Científicas De Investigación

Identification in Inorganic Analysis

Calcium tellurate can be qualitatively identified through the precipitation of its calcium salt in inorganic analysis. This process involves precipitation as silver salts followed by selective and characteristic reduction tests, aiding in the differentiation of tellurate from other similar compounds (Falkner, 1968).

Reactions with Basic Oxides

Research has explored the reactions of this compound with basic oxides like CaO. When heated in a nitrogen atmosphere, this compound undergoes disproportionation, forming orthotellurate and telluride anions, which could have implications in materials science and chemical engineering (Osińska et al., 1995).

Use in Calcium Isotope Geochemistry

Calcium isotopes, including those from compounds like this compound, have applications in studying the biology of present and past vertebrates. They are used as dietary tracers and biomarkers in various research fields such as paleobiology and bioarchaeology (Tacail et al., 2020).

Biomedical Applications

This compound's utility extends to biomedical applications. For example, its derivatives are studied for their potential in enhancing neuronal survival and improving functional outcomes in neurological conditions (Okun et al., 2007).

Material Science

In material science, this compound is studied for its properties in low-temperature cofired ceramics. Its microwave and dielectric properties make it a candidate for use in various technological applications (Valant & Suvorov, 2004).

Biological Activities of Tellurium Compounds

Though not directly focused on this compound, studies on the broader scope of tellurium compounds provide insights into their biological activities and potential applications in areas like microbiology and pharmacology (Cunha et al., 2009).

Direcciones Futuras

Research into tellurates, including Calcium tellurate, is ongoing. For instance, a new calcium–iron (III) tellurate mineral was discovered at the Wildcat prospect in the Detroit district, Juab County, Utah . Furthermore, metal tellurate materials are being explored for potential uses in solar energy, batteries, and catalysis .

Propiedades

IUPAC Name |

calcium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGBJEHIEKGACU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Te](=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaTeO4, CaO4Te | |

| Record name | calcium tellurate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929986 | |

| Record name | Calcium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13812-57-2, 15852-09-2 | |

| Record name | Telluric acid (H2TeO3), calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013812572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tellurium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium tellurium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)